2-(Cyclopropylthio)propanoic Acid
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Overview
Description
2-(Cyclopropylthio)propanoic Acid is an organic compound characterized by the presence of a cyclopropylthio group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylthio)propanoic Acid typically involves the reaction of cyclopropylthiol with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of a base to deprotonate the thiol, followed by nucleophilic substitution on a halogenated propanoic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylthio)propanoic Acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylthio group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Substituted cyclopropylthio derivatives.
Scientific Research Applications
2-(Cyclopropylthio)propanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylthio)propanoic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Propionic Acid: A simple carboxylic acid with similar structural features but lacking the cyclopropylthio group.
Cyclopropylcarboxylic Acid: Contains a cyclopropyl group but differs in the functional group attached to the cyclopropyl ring.
Uniqueness: 2-(Cyclopropylthio)propanoic Acid is unique due to the presence of both a cyclopropylthio group and a propanoic acid backbone, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C6H10O2S |
---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
2-cyclopropylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H10O2S/c1-4(6(7)8)9-5-2-3-5/h4-5H,2-3H2,1H3,(H,7,8) |
InChI Key |
IRIOKYCLLXFICT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SC1CC1 |
Origin of Product |
United States |
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